3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one

Medicinal Chemistry Carboxylic Acid Bioisostere Drug Design

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one (CAS 19226-10-9) is a symmetrically substituted heterocycle belonging to the 1,3,4-oxadiazol-2(3H)-one class, characterized by an endocyclic carbonyl at the 2-position and phenyl rings at the 3- and 5-positions. This scaffold is fundamentally distinct from regioisomeric 1,2,4-oxadiazoles (e.g., 3,5-diphenyl-1,2,4-oxadiazole, CAS 888-71-1) due to the carbonyl group, which imparts hydrogen-bond acceptor/donor capability and establishes the ring system as both a carboxylic acid bioisostere and a masked amido-isocyanate precursor.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 19226-10-9
Cat. No. B101528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
CAS19226-10-9
Synonyms3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H
InChIKeyNCYKWHUYTOFYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one (CAS 19226-10-9): Core Scaffold Differentiation from Isomeric Oxadiazoles


3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one (CAS 19226-10-9) is a symmetrically substituted heterocycle belonging to the 1,3,4-oxadiazol-2(3H)-one class, characterized by an endocyclic carbonyl at the 2-position and phenyl rings at the 3- and 5-positions . This scaffold is fundamentally distinct from regioisomeric 1,2,4-oxadiazoles (e.g., 3,5-diphenyl-1,2,4-oxadiazole, CAS 888-71-1) due to the carbonyl group, which imparts hydrogen-bond acceptor/donor capability and establishes the ring system as both a carboxylic acid bioisostere and a masked amido-isocyanate precursor [1]. The symmetrical diphenyl substitution pattern provides a structurally minimal, achiral 1,3,4-oxadiazol-2(3H)-one pharmacophore, serving as the baseline core for systematic structure-activity relationship (SAR) exploration in drug discovery programs targeting fatty acid amide hydrolase (FAAH) and other serine hydrolases [2].

Why Generic Substitution of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one Is Invalid


Simple interchange between this compound and other oxadiazole isomers or substitution patterns is invalid for two fundamental reasons. First, the 1,3,4-oxadiazol-2(3H)-one ring system exhibits unique chemical reactivity due to the endocyclic carbonyl. This carbonyl enables the ring to act as a traceless masked N-acyl-N-isocyanate, a latent electrophile that can be released under controlled conditions for bioconjugation or cycloaddition chemistry—a property not shared by 1,2,4-oxadiazoles [1]. Second, in biological systems, the precise substitution architecture around this core dictates target binding and selectivity. SAR studies on FAAH inhibitors demonstrate that the absence of substituents at the N-phenyl ring (as in the target compound) establishes the baseline for peripheral selectivity, while the introduction of specific groups at para versus meta positions can toggle between high liver-specific inhibition and a complete loss of activity [2]. Thus, a generic substitution with a different oxadiazole isomer or a randomly substituted analog will not recapitulate the same chemical reactivity profile or biological SAR starting point.

Product-Specific Quantitative Evidence Guide: 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one


Isomeric Core Differentiation: Carboxylic Acid Bioisosterism vs. Non-Functional 1,2,4-Oxadiazoles

The 1,3,4-oxadiazol-2(3H)-one scaffold has been validated as a carboxylic acid bioisostere, with pKa values ranging from 4.9 to 8.4 for substituted derivatives, enabling fine-tuning of ionization state at physiological pH [1]. In contrast, 1,2,4-oxadiazoles (e.g., 3,5-diphenyl-1,2,4-oxadiazole, CAS 888-71-1) lack an acidic proton and cannot mimic carboxylate functionality, limiting their utility in replacing carboxylic acid pharmacophores [2]. The target compound retains the full bioisosteric capability of the 1,3,4-oxadiazol-2(3H)-one class and can serve as a baseline scaffold for further derivatization.

Medicinal Chemistry Carboxylic Acid Bioisostere Drug Design

Masked Amido-Isocyanate Reactivity: a Chemical Handle Absent in Other Oxadiazole Isomers

The 1,3,4-oxadiazol-2(3H)-one ring exists in equilibrium with its corresponding N_β-amido-isocyanate, serving as a traceless blocked N-isocyanate precursor under mild conditions [1]. This reactivity has been validated experimentally through trapping studies and is a differentiating feature not observed for regioisomeric 1,2,4-oxadiazoles or 2,5-diphenyl-1,3,4-oxadiazole, which require harsher conditions for ring transformation and do not release an equivalent electrophilic species [2]. For the target compound, the symmetrical diphenyl substitution stabilizes the ring while retaining the latent isocyanate functionality, making it a controlled-release electrophile for step-economical transformations.

Synthetic Chemistry Bioconjugation Masked Isocyanate

FAAH Inhibition Baseline: Achiral Scaffold vs. Highly Potent Chiral Analog JZP-327A

The target compound represents the achiral baseline core of the 1,3,4-oxadiazol-2(3H)-one series. In the landmark study by Patel et al., chiral modifications at the 3-position were found to be critical for FAAH potency: the S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (JZP-327A, compound 51) inhibited human recombinant FAAH with an IC50 of 11 nM, whereas its corresponding R-enantiomer 52 showed only moderate inhibition (IC50 = 0.24 µM) [1]. Crucially, the same study demonstrated through a simplification approach that removing the methyl group at the 3-position—effectively reverting to an achiral scaffold analogous to the target compound—abolished the enantiomeric discrimination and significantly reduced overall FAAH affinity [1]. The target compound thus constitutes the minimal pharmacophoric unit for understanding the structural basis of FAAH enantioselectivity.

FAAH Inhibition Endocannabinoid System SAR Baseline

N-Phenyl Substitution Architecture: Para vs. Meta Positional Switch Dictates Peripheral Selectivity

SAR studies on 5-(2,4-difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones reveal that the position of substituents on the N-phenyl ring profoundly influences in vivo FAAH selectivity. The para-substituted derivative 24 achieved 92–95% FAAH inhibition in mouse liver within 1 h after oral administration at 30 mg/kg, while sparing brain FAAH (only 15–26% inhibition), demonstrating peripheral restriction [1]. In contrast, shifting the same substituent to the meta position (compound 28) resulted in only residual FAAH inhibition, abolishing the selectivity profile. The target compound, bearing an unsubstituted N-phenyl ring, represents the core scaffold from which these selectivity-optimized derivatives are constructed and is the essential starting point for systematic medicinal chemistry exploration.

Peripheral Selectivity FAAH N-Phenyl SAR

Melting Point Differentiation: Low-Melting Solid vs. High-Melting Isomeric Diphenyloxadiazoles

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one exhibits a melting point range of 34–38 °C , substantially lower than its regioisomers 2,5-diphenyl-1,3,4-oxadiazole (mp 138–140 °C) [1] and 3,5-diphenyl-1,2,4-oxadiazole (mp 164 °C) . The >100 °C differential in melting point directly impacts formulation strategies, ease of dissolution for solution-phase assays, and thermal processing in materials applications. This low melting point is a consequence of the distinct crystal packing imposed by the 1,3,4-oxadiazol-2(3H)-one carbonyl and the symmetrical 3,5-diphenyl substitution pattern.

Physicochemical Properties Formulation Handling

Best Research and Industrial Application Scenarios for 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one


Medicinal Chemistry SAR Baseline for FAAH Peripheral Selectivity Optimization

Medicinal chemists aiming to develop peripherally selective FAAH inhibitors should procure this compound as the unsubstituted parent scaffold. Systematic introduction of ionizable substituents at the para, meta, or ortho positions of the N-phenyl ring can be performed to map selectivity trends. The published SAR data demonstrate that para-substitution (e.g., compound 24) yields >90% liver FAAH inhibition with minimal brain penetration, whereas meta-substitution (compound 28) abolishes activity, establishing the critical importance of positional substitution architecture . Using the target compound as the starting point ensures that the full substitution landscape can be explored without confounding effects from pre-existing substituents.

Chemical Biology Probe Synthesis via Masked Amido-Isocyanate Release

Chemical biologists seeking to develop activity-based probes or bioconjugation reagents can exploit the latent amido-isocyanate reactivity of this scaffold. The 1,3,4-oxadiazol-2(3H)-one core serves as a traceless blocked N-isocyanate, releasing the reactive isocyanate species under mild conditions for subsequent coupling with nucleophiles such as amines, alcohols, or thiols . This controlled-release mechanism enables the design of biorthogonal labeling strategies where the probe is delivered as a stable oxadiazolone and activated on demand, a capability not available with 1,2,4-oxadiazole isomers which lack this equilibrium chemistry.

Physical Property Standard for Low-Melting Heterocyclic Reference Compounds

Analytical and process chemists requiring a well-characterized, low-melting 1,3,4-oxadiazol-2(3H)-one standard for HPLC calibration, differential scanning calorimetry (DSC) validation, or solubility studies should select this compound. Its melting point range of 34–38 °C is >100 °C lower than the isomeric 2,5-diphenyl-1,3,4-oxadiazole (mp 138–140 °C) [3] and 3,5-diphenyl-1,2,4-oxadiazole (mp 164 °C) , making it the preferred choice for applications requiring facile dissolution and low-temperature processing. The compound's symmetrical diphenyl substitution also provides a strong UV chromophore for reliable detection.

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